molecular formula C18H18F2N2O5S2 B2866380 2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797689-10-1

2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No.: B2866380
CAS No.: 1797689-10-1
M. Wt: 444.47
InChI Key: RIFPTKYPDRYORF-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O5S2 and its molecular weight is 444.47. The purity is usually 95%.
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Scientific Research Applications

COX-2 Inhibitors for Pain and Inflammation Management

Sulfonamide derivatives have been investigated for their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This research aims to enhance selectivity and identify potent, highly selective, and orally active COX-2 inhibitors for treating rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, highlighting the role of sulfonamide derivatives in pain and inflammation management (Hashimoto et al., 2002).

Crystal Structure and Physicochemical Properties

Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been synthesized and characterized to understand their crystal structure and physicochemical properties. This research involves the use of FTIR, NMR, MS spectroscopies, and X-ray diffraction to confirm the compound's structure and perform conformational analysis. The study provides insights into the physical and chemical properties of sulfonamide molecules, contributing to the broader understanding of their applications in scientific research (Deng et al., 2021).

Anticancer Activities and Mechanisms

Research on sulfonamide derivatives also explores their anticancer activities and mechanisms. Studies have identified compounds with remarkable antiproliferative activity against various cancer cell lines, elucidating their roles in inhibiting tubulin polymerization and affecting the phosphorylation of signal transducers and activators of transcription (STAT) signaling. These findings underscore the potential of sulfonamide derivatives as potent anticancer agents targeting both STAT3 and tubulin, offering a novel approach to cancer treatment (Lai et al., 2015).

Polymorphism and Drug Design

The study of polymorphism in aromatic sulfonamides with fluorine groups, such as N-(2-phenoxyphenyl)benzenesulfonamide, provides valuable insights into the effect of fluorine in polymorphism. This research highlights the importance of polymorphism in drug design and development, offering a deeper understanding of how molecular modifications can influence the stability and efficacy of pharmaceutical compounds (Terada et al., 2012).

Gene Expression and Oncolytic Properties

Sulfonamide-focused libraries have been evaluated for their oncolytic properties through gene expression studies, identifying compounds with significant antitumor activities. This approach enables the characterization of antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways. Such studies demonstrate the utility of structure and gene expression relationship studies in medicinal genomics, contributing to the development of novel antitumor agents (Owa et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is MEK . MEK, or Mitogen-Activated Protein Kinase, is a key component of the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.

Mode of Action

The compound acts as an inhibitor of MEK . By binding to MEK, it prevents the activation of downstream targets in the MAPK/ERK pathway. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

The compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of normal cell processes and is often dysregulated in cancer. By inhibiting MEK, the compound disrupts this pathway, potentially leading to the suppression of tumor growth.

Result of Action

The inhibition of MEK by this compound can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the reduction of tumor growth in cancers where the MAPK/ERK pathway is dysregulated.

Properties

IUPAC Name

2-fluoro-N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O5S2/c19-13-5-7-14(8-6-13)28(24,25)15-11-22(12-15)18(23)9-10-21-29(26,27)17-4-2-1-3-16(17)20/h1-8,15,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFPTKYPDRYORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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